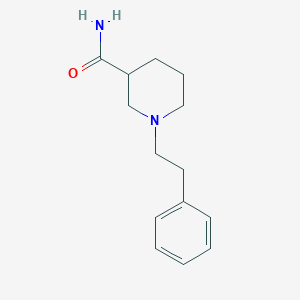
1-(2-phenylethyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-phenylethyl)-3-piperidinecarboxamide, also known as GW501516, is a synthetic drug that was initially developed as a potential treatment for metabolic and cardiovascular diseases. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to regulate lipid and glucose metabolism. Despite its potential therapeutic benefits, GW501516 has gained significant attention in the sports community due to its performance-enhancing properties.
作用機序
1-(2-phenylethyl)-3-piperidinecarboxamide exerts its effects by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. Upon activation, PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function.
Biochemical and Physiological Effects:
1-(2-phenylethyl)-3-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects in animal models and cell cultures. It increases fatty acid oxidation and glucose uptake in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and glucose tolerance. It also reduces inflammation and oxidative stress by inhibiting the expression of pro-inflammatory cytokines and increasing the activity of antioxidant enzymes. Additionally, 1-(2-phenylethyl)-3-piperidinecarboxamide has been shown to improve exercise performance by increasing endurance and reducing fatigue.
実験室実験の利点と制限
1-(2-phenylethyl)-3-piperidinecarboxamide is a useful tool for studying the role of PPARδ in metabolic regulation and exercise physiology. It can be used to investigate the molecular mechanisms underlying its therapeutic effects and to identify potential targets for drug development. However, its performance-enhancing properties and potential for abuse make it a controversial substance, and caution should be exercised when interpreting its effects in animal models and human studies.
将来の方向性
There are several areas of research that could benefit from further investigation of 1-(2-phenylethyl)-3-piperidinecarboxamide. These include the development of more selective PPARδ agonists with fewer side effects, the identification of novel targets for metabolic regulation, and the investigation of its effects on other tissues and organs beyond skeletal muscle and adipose tissue. Additionally, more studies are needed to determine the long-term safety and efficacy of 1-(2-phenylethyl)-3-piperidinecarboxamide in humans, particularly in the context of metabolic and cardiovascular diseases.
合成法
1-(2-phenylethyl)-3-piperidinecarboxamide is a synthetic compound that can be prepared using various methods. The most common approach involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-(4-methylsulfonylphenyl)acetonitrile in the presence of a reducing agent such as iron powder. The resulting intermediate is then subjected to reductive amination with piperidine to obtain 1-(2-phenylethyl)-3-piperidinecarboxamide. Other methods involve the use of different starting materials and reaction conditions, but they all follow a similar synthetic pathway.
科学的研究の応用
1-(2-phenylethyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic benefits in various disease models. It has been shown to improve lipid and glucose metabolism, reduce inflammation, and protect against oxidative stress in animal models of obesity, diabetes, and cardiovascular diseases. Additionally, 1-(2-phenylethyl)-3-piperidinecarboxamide has been investigated for its role in regulating skeletal muscle metabolism and improving exercise performance. However, due to its performance-enhancing properties, 1-(2-phenylethyl)-3-piperidinecarboxamide has also been banned by the World Anti-Doping Agency (WADA) and is considered a prohibited substance in sports.
特性
IUPAC Name |
1-(2-phenylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-14(17)13-7-4-9-16(11-13)10-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPABKXIZOYZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)-3-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}amino)benzoate](/img/structure/B5180868.png)
![N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5180872.png)
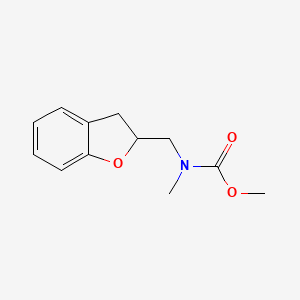
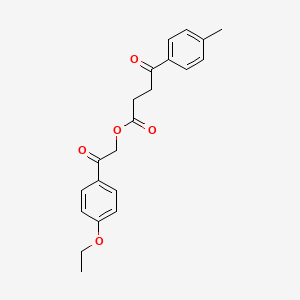
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B5180890.png)

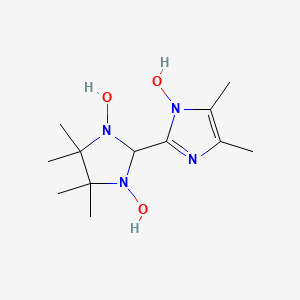
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(5-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B5180912.png)
![N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine](/img/structure/B5180918.png)
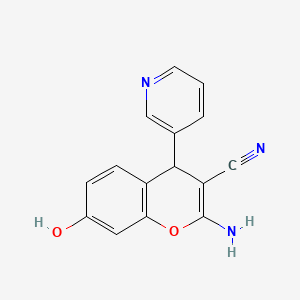
methanone](/img/structure/B5180925.png)
![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5180931.png)
![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5180938.png)
![3-amino-6-methyl-2-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5180955.png)